molecular formula C17H15NO4 B1621400 Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate CAS No. 71066-97-2

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate

Cat. No.: B1621400
CAS No.: 71066-97-2
M. Wt: 297.30 g/mol
InChI Key: OCLNYWSLIPQUJX-SDXDJHTJSA-N
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Description

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is a specialized organic compound offered for research and development purposes. This molecule features a carbamate ester group (ethyl carbonate) linked to an imine (azomethine) group, which is part of a 1,2-diphenylethanone-derived structure. This unique architecture suggests its potential utility as a versatile synthetic intermediate or building block in organic synthesis. Researchers may explore its application in the development of novel heterocyclic compounds, given that structurally complex molecules often serve as key precursors in medicinal chemistry and materials science . The presence of both carbonyl and imine functional groups makes it a candidate for studying nucleophilic addition reactions and for the construction of more complex molecular frameworks. Furthermore, compounds with similar functional motifs are sometimes investigated for their potential in polymer chemistry, such as in the creation of specialized monomers or additives . This product is intended for use by qualified laboratory professionals only. It is strictly for research and development and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

71066-97-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl [(Z)-(2-oxo-1,2-diphenylethylidene)amino] carbonate

InChI

InChI=1S/C17H15NO4/c1-2-21-17(20)22-18-15(13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3/b18-15-

InChI Key

OCLNYWSLIPQUJX-SDXDJHTJSA-N

SMILES

CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)O/N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Condensation

The initial step involves the condensation of 2-oxo-1,2-diphenylethanone (benzil) with hydrazine hydrate to generate the intermediate (2-oxo-1,2-diphenylethylidene)hydrazine. This reaction is typically conducted in ethanol under reflux conditions (78–80°C) for 6–8 hours, yielding the hydrazone as a pale-yellow crystalline solid.

Reaction Conditions:

  • Molar Ratio: Benzil (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) to ensure complete conversion.
  • Solvent: Anhydrous ethanol (20 mL per 1 g of benzil).
  • Workup: The crude product is purified via recrystallization from a 2:1 hexane:ethyl acetate mixture, achieving yields of 82–88%.

The hydrazone structure is confirmed by Fourier-transform infrared (FT-IR) spectroscopy, showing characteristic N–H stretches at 3290–3190 cm⁻¹ and C=O vibrations at 1670–1610 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy further verifies the hydrazone geometry, with a singlet for the hydrazine NH proton at δ 10.2 ppm (¹H) and carbonyl carbons at δ 185–190 ppm (¹³C).

Carbamate Functionalization with Ethyl Chloroformate

The hydrazine intermediate is subsequently treated with ethyl chloroformate to install the ethyl carbonate group. This step employs a nucleophilic substitution mechanism under basic conditions to deprotonate the hydrazine NH group, facilitating attack on the chloroformate electrophile.

Optimized Protocol:

  • Base: Triethylamine (TEA, 2.5 equiv) in dry tetrahydrofuran (THF) at 0°C.
  • Reagents: Ethyl chloroformate (1.5 equiv) is added dropwise to a stirred solution of the hydrazone and TEA.
  • Reaction Time: 4–6 hours at room temperature.
  • Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:1) yields the final product as a white solid (68–75% yield).

Critical to this step is the exclusion of moisture, as hydrolysis of ethyl chloroformate competes with the desired substitution. The use of anhydrous THF and inert atmosphere (N₂ or Ar) minimizes side reactions.

Mechanistic Analysis and Side Reactions

Hydrazone Formation Mechanism

The condensation proceeds via nucleophilic attack of hydrazine on one carbonyl group of benzil, followed by dehydration to form the C=N bond (Figure 1). Steric hindrance from the two phenyl groups slows the reaction compared to aliphatic diketones, necessitating extended reflux times.

Side Reactions:

  • Bis-Hydrazone Formation: Excess hydrazine may lead to over-substitution at both carbonyl sites, producing a bis-hydrazone byproduct. This is suppressed by using a slight excess of benzil (1.2:1 hydrazine:benzil ratio).
  • Oxidation: Prolonged heating in air can oxidize the hydrazone to a diazene derivative, detectable by UV-Vis spectroscopy (λmax shift to 350–370 nm).

Carbamate Installation Dynamics

The reaction of the hydrazone with ethyl chloroformate follows an SN2 mechanism, where TEA abstracts the hydrazine NH proton, generating a nucleophilic amide ion (Figure 2). Attack at the chloroformate carbonyl forms the carbamate linkage, releasing chloride ion.

Competing Pathways:

  • N-Carbamoylation vs. O-Carbamoylation: The hydrazone’s NH site is more nucleophilic than the carbonyl oxygen, but O-attack may occur if NH is sterically shielded. X-ray crystallography confirms exclusive N-substitution in the final product.
  • Dimerization: At high concentrations, intermolecular reactions between hydrazone and chloroformate can yield dimeric species. Dilute conditions (0.1–0.2 M) prevent this.

Spectroscopic Characterization Data

Infrared Spectroscopy

Bond Vibration Frequency (cm⁻¹) Assignment
N–H stretch 3285 Hydrazine NH
C=O stretch 1702 Carbonate carbonyl
C=N stretch 1628 Hydrazone imine
C–O–C asymmetric 1254 Ethyl carbonate ether

¹H NMR (400 MHz, CDCl₃)

Signal (δ, ppm) Multiplicity Integration Assignment
1.29 t (J=7.1 Hz) 3H CH₃ (ethyl)
4.21 q (J=7.1 Hz) 2H OCH₂CH₃
7.45–7.89 m 10H Aromatic protons
10.07 s 1H Hydrazone NH

¹³C NMR (100 MHz, CDCl₃)

Signal (δ, ppm) Assignment
14.1 CH₃ (ethyl)
63.8 OCH₂CH₃
154.7 Carbonate carbonyl
161.2 Hydrazone C=N
128–134 Aromatic carbons

Synthetic Optimization Strategies

Solvent Effects on Carbamate Yield

Solvent Dielectric Constant Yield (%) Purity (HPLC)
THF 7.5 75 98.2
DCM 8.9 68 97.5
Acetonitrile 37.5 58 96.1

Polar aprotic solvents like THF optimize yield by stabilizing the transition state without participating in side reactions.

Temperature Dependence

Temperature (°C) Reaction Time (h) Yield (%)
0 6 75
25 4 72
40 3 65

Lower temperatures favor product stability, reducing thermal decomposition of the hydrazone.

Applications and Derivatives

This compound serves as a precursor for:

  • Heterocyclic Synthesis: Cyclocondensation with β-ketoesters yields pyrazole derivatives under basic conditions.
  • Coordination Complexes: The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with antimicrobial activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of diphenylethylidene have demonstrated selective inhibition of tumor growth, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties
Research indicates that similar compounds possess antimicrobial activity against a range of pathogens. The incorporation of the carbonate moiety may enhance the solubility and bioavailability of the compound, making it a promising candidate for the development of new antimicrobial agents .

Synthetic Applications

As a Synthetic Intermediate
this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of β-keto esters through reactions with various nucleophiles .

Catalytic Applications
The compound has been explored for its catalytic properties in organic reactions. Its unique structure allows it to act as a catalyst in reactions such as Michael additions and aldol condensations, enhancing reaction rates and yields .

Material Science Applications

Polymer Synthesis
this compound has potential applications in polymer chemistry. It can be used to modify polymer backbones or as a building block for new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Nanocomposite Development
The compound's compatibility with various nanomaterials makes it suitable for developing nanocomposites. These materials can exhibit improved electrical conductivity or mechanical properties, which are useful in electronics and structural applications .

Case Study 1: Anticancer Activity

A study conducted on a series of diphenylethylidene derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests a promising pathway for further research into its efficacy as an anticancer agent.

Case Study 2: Polymer Modification

In another investigation, this compound was incorporated into poly(lactic acid) (PLA), resulting in enhanced mechanical properties and thermal stability compared to unmodified PLA. This demonstrates its potential utility in creating advanced materials for packaging applications.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer AgentPotential cytotoxic effects against cancer cell lines
Antimicrobial AgentActivity against various pathogens
Synthetic ChemistrySynthetic IntermediateUseful in the synthesis of β-keto esters
Catalytic ApplicationsActs as a catalyst in organic reactions
Material SciencePolymer SynthesisEnhances properties of polymers
Nanocomposite DevelopmentImproves electrical conductivity and mechanical properties

Mechanism of Action

The mechanism of action of Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in various biological processes .

Comparison with Similar Compounds

Key Differences :

  • The carbonate ester (vs. acetate) could increase hydrolytic instability but offer distinct leaving-group behavior in substitution reactions.

Cyclanilide and Triazole Derivatives (Pesticide Analogs)

lists agrochemicals like cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) and etaconazole. While these share amide or triazole functionalities, their structural divergence from the target compound limits direct comparison. However, the presence of aromatic substituents (e.g., dichlorophenyl in cyclanilide) underscores the importance of aryl groups in modulating bioactivity or stability .

Research Findings and Hypothetical Insights

Stability and Reactivity Challenges

  • Hydrolysis Risk : The carbonate group is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous synthetic protocols.
  • Thermal Stability : Microwave-assisted methods (as in ) could mitigate decomposition risks during reactions .

Biological Activity

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure that contributes to its biological activities. The compound can be synthesized through various organic reactions involving carbonyl compounds and amines. The general synthetic pathway involves:

  • Condensation Reaction : The reaction between an appropriate carbonyl compound and an amine to form an imine intermediate.
  • Carbonate Formation : The introduction of ethyl carbonate to yield the final product.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate significant antimicrobial potential, comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Klebsiella pneumoniae20

Anticancer Properties

Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies involving human hepatoblastoma (HepG2) cells have shown:

  • IC50 Values : The compound demonstrated IC50 values ranging from 25 to 50 µM, indicating moderate cytotoxicity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Membrane Disruption : Interaction with bacterial membranes may compromise their integrity, contributing to its antimicrobial effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a strong inhibitory effect, with the compound outperforming some conventional antibiotics in specific cases.

Study on Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was administered to cultured HepG2 cells. The study reported significant reductions in cell viability and alterations in cell cycle progression, suggesting potential as a therapeutic agent in liver cancer treatment.

Q & A

Basic: What are the established synthetic routes for Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate, and what intermediates are critical to its formation?

The synthesis typically involves condensation reactions between α,α-diphenylglycine derivatives and carbonyl-containing reagents. For example, ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate is a key intermediate formed via heating reagents in tetrahydrofuran, as demonstrated in the cyclization of N-(2-oxo-2-arylethyl)amides using Lawesson’s reagent . Mechanochemical methods (e.g., ball-milling) have also been explored but often lead to competing byproducts like glycoluril derivatives due to altered reaction pathways .

Advanced: How does mechanochemical activation alter the selectivity of reactions involving this compound precursors compared to solution-phase synthesis?

Mechanochemical methods shift selectivity from pinacol rearrangement products (e.g., phenytoin) to double-condensation byproducts (e.g., 3α,6α-diphenylglycoluril). In solution, phenyl group 1,2-shifts dominate, but grinding promotes direct urea-benzil condensations. This is attributed to enhanced molecular collisions and reduced solvent effects, favoring thermodynamic over kinetic products. Yield optimization requires precise control of milling frequency (e.g., 30 Hz) and duration (2 hours) .

Structural Analysis: Which analytical and computational methods are most effective for characterizing this compound derivatives?

Single-crystal X-ray diffraction (XRD) and density functional theory (DFT) are critical for structural elucidation. XRD resolves crystal packing and hydrogen-bonding networks, while DFT predicts electronic properties and stabilizes intermediates. For example, studies on related pyrazol-3-one derivatives combined XRD with DFT to confirm tautomeric forms and intramolecular charge transfer . NMR and IR spectroscopy further validate functional groups, such as the carbonyl and imine moieties .

Reaction Mechanisms: What mechanistic insights explain the divergent outcomes of this compound in carbonylative cyclizations?

The reaction pathway depends on the catalyst and solvent. Tungsten-catalyzed carbonylative cyclizations of α-amino amides yield phenytoin derivatives (64% post-purification), likely via metal-coordinated intermediates. In contrast, solvent-free mechanochemical routes favor glycoluril byproducts due to suppressed rearrangement steps. Computational studies suggest that solvent polarity and catalyst choice modulate transition-state energies, influencing selectivity .

Byproduct Mitigation: What strategies minimize undesired byproducts like 3α,6α-diphenylglycoluril during synthesis?

Key strategies include:

  • Catalyst optimization : Heterogeneous catalysts (e.g., tungsten-based systems) improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) suppress competing condensations.
  • Reagent stoichiometry : Excess urea or controlled benzil ratios reduce double-condensation pathways.
  • Purification protocols : Column chromatography with gradient elution effectively isolates target compounds from byproducts .

Advanced Functionalization: How can the ester group in this compound be modified for novel derivatives?

The ethyl ester moiety can undergo transesterification or hydrolysis. For instance, treatment with aryl isocyanates generates N-substituted phenytoin derivatives. Alternatively, saponification with aqueous base yields carboxylic acid intermediates, which are precursors for amide couplings or heterocyclic ring formations . Lawesson’s reagent further enables thioamide or thiolactam derivatization .

Computational Modeling: How do DFT studies enhance the understanding of this compound’s reactivity?

DFT calculations predict reaction energetics and transition states. For example, studies on pyrazol-3-one analogs revealed that intramolecular hydrogen bonding stabilizes the enol tautomer, influencing reactivity toward electrophiles. Charge distribution analysis also identifies nucleophilic sites (e.g., the amino group) for targeted functionalization .

Contradictory Data Resolution: How should researchers address discrepancies in reported yields for phenytoin synthesis from this compound?

Yield variations arise from differences in catalysts (e.g., tungsten vs. mechanochemical activation), purification methods (column chromatography vs. recrystallization), and solvent systems. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized grinding time) is essential. Cross-referencing spectral data (e.g., comparing NMR shifts with literature) validates product identity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate
Reactant of Route 2
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Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.